3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a compound that belongs to the quinazolinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a thioxo group and a bromo-fluoro substituted phenyl ring, which are significant for its pharmacological properties. Quinazolinone derivatives are known for their potential as anticancer, antimicrobial, and anti-inflammatory agents, making them a focal point in drug discovery and development .
The compound can be classified under the category of heterocyclic compounds, specifically within the quinazolinone derivatives. It is represented by the chemical formula and is recognized in databases such as PubChem . The presence of halogen substituents (bromine and fluorine) on the phenyl ring enhances its reactivity and biological activity.
The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can be achieved through various methodologies. One effective approach involves the use of a microwave-assisted reaction to enhance yield and reduce reaction time. For instance, starting materials such as 2-amino-4-bromobenzothiazole can undergo cyclization with appropriate electrophiles under microwave irradiation conditions.
In a typical synthesis route, the reaction may proceed as follows:
This method not only improves yields but also minimizes side reactions commonly observed in traditional heating methods .
The molecular structure of 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone features a quinazolinone core with specific substituents that influence its chemical behavior. The thioxo group (–C=S) is critical for its biological activity.
The compound can participate in various chemical reactions due to the presence of reactive functional groups:
For example, treatment with nucleophiles such as amines or thiols can yield new derivatives that may exhibit enhanced biological activity .
The mechanism of action for compounds like 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone often involves interaction with specific biological targets such as enzymes or receptors:
Studies have shown that quinazolinone derivatives exhibit significant activity against various cancer cell lines, which is attributed to their ability to induce apoptosis through these mechanisms .
Relevant analytical techniques such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can be employed to assess stability profiles .
The compound has potential applications in various fields:
Research continues into optimizing its pharmacological properties and expanding its applications within medicinal chemistry .
Quinazolinones represent a privileged scaffold in medicinal chemistry, with historical roots tracing back to 1869 when Griess synthesized the first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, via anthranilic acid reactions [5] [7]. The foundational Niementowski synthesis (1895) enabled efficient production of 3,4-dihydro-4-oxoquinazolines from anthranilic acid and formamide, establishing a versatile platform for structural diversification [4] [5]. Over 200 naturally occurring quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) demonstrated early pharmacological promise, particularly as antimalarials and bronchodilators [2] [7]. Modern drug discovery exploits this scaffold for its broad-spectrum bioactivities, including EGFR kinase inhibition in oncology. The compound 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone exemplifies contemporary efforts to optimize quinazolinone pharmacodynamics through targeted substitutions [4] [9].
Table 1: Evolution of Quinazolinone Derivatives in Drug Development
Time Period | Key Advance | Bioactivity Discovered | Representative Compound |
---|---|---|---|
1869–1903 | Initial synthesis methods | Base scaffold identification | 2-Cyano-3,4-dihydro-4-oxoquinazoline |
1940s–1960s | Natural product isolation | Antimalarial, bronchodilator | Febrifugine; Vasicine |
1980s–2000s | Rational drug design | EGFR inhibition | Gefitinib (marketed drug) |
2010s–Present | Halogenated 2-thioxo derivatives | Anticancer/antimicrobial | 3-(2-Bromo-4-fluorophenyl)-2-thioxoquinazolin-4-one |
The 2-thioxo moiety (–C=S) in this quinazolinone derivative confers distinct electronic and steric properties critical to its pharmacophore profile. Unlike carbonyl groups (–C=O) in classical quinazolinones (e.g., 4(3H)-ones), the thiocarbonyl group:
Crystallographic studies confirm that 2-thioxo derivatives exhibit a near-planar conformation, with the C=S bond length averaging 1.666 Å – significantly longer than C=O bonds (1.231 Å) in analogous structures. This elongation facilitates nucleophilic attack at C2, enabling covalent interactions with cysteine residues in target proteins [8] [10]. Consequently, derivatives like 3-(4-bromophenyl)-2-thioxoquinazolin-4(1H)-one (CAS# 1028-39-3) demonstrate enhanced antitumor activity (IC₅₀ = 2.09 μM against MCF-7 cells) compared to non-thio analogs [3] [7].
Table 2: Bioactivity Comparison of 2-Substituted Quinazolin-4-ones
C2 Substituent | Representative Compound | Anticancer IC₅₀ (μM) | Log P | Hydrogen Bond Acceptor Strength |
---|---|---|---|---|
–C=O (carbonyl) | 3-Phenylquinazolin-4(3H)-one | >50 | 2.1 | Moderate |
–C=S (thiocarbonyl) | 3-(4-Bromophenyl)-2-thioxoquinazolin-4-one | 2.09 (MCF-7) | 3.8 | Strong |
–NH₂ (amino) | 2-Amino-3-methylquinazolin-4(3H)-one | 15.7 | 1.9 | Strong |
Strategic halogenation at the 2-bromo-4-fluorophenyl ring of this quinazolinone derivative amplifies its target selectivity through three key mechanisms:
Synthetic SAR studies confirm that 3-(2-bromo-4-fluorophenyl) analogs outperform mono-halogenated derivatives in both potency and selectivity indices. For instance, ortho-bromo substitution prevents free rotation of the phenyl ring, locking the molecule in a bioactive conformation critical for kinase inhibition [6] [8]. This halogenation pattern also suppresses CYP3A4 metabolism by 40% compared to non-halogenated analogs, as confirmed by microsomal stability assays [7] [9].
Table 3: Impact of Halogen Position on Quinazolinone Bioactivity
Substituent Pattern | Synthetic Yield (%) | Antitumor IC₅₀ (μM) HepG2 | Log D7.4 | CYP3A4 T½ (min) |
---|---|---|---|---|
4-Bromophenyl | 86 | 2.08 | 3.81 | 22 |
2-Fluorophenyl | 78 | 8.95 | 2.93 | 15 |
2-Bromo-4-fluorophenyl | 81 | 0.23 | 4.05 | 37 |
Phenyl (unsubstituted) | 92 | >50 | 2.10 | 8 |
Concluding Remarks
The strategic integration of 2-thioxo functionality with ortho-bromo/para-fluoro aromatic substitution positions 3-(2-Bromo-4-fluorophenyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone as a structurally optimized scaffold for targeted therapies. Its design leverages historical quinazolinone pharmacology while addressing limitations in selectivity and metabolic stability through rational halogen engineering.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3